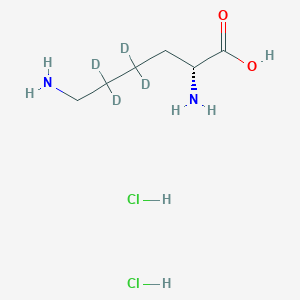
D-Lysine-d4 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lysine-d4 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its utility in various scientific research applications. This compound is particularly valuable in the fields of pharmacokinetics, drug metabolism, and mass spectrometry due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysine-d4 (dihydrochloride) involves the deuteration of D-Lysine. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the lysine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated lysine is then reacted with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production of D-Lysine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency. The final product is typically purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: D-Lysine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated lysine oxides, while reduction may produce deuterated lysine alcohols .
科学的研究の応用
D-Lysine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for quantifying lysine and its derivatives.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for studying protein dynamics and interactions.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of lysine-containing drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles .
作用機序
The mechanism of action of D-Lysine-d4 (dihydrochloride) is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into proteins, allowing researchers to trace and quantify protein synthesis and degradation. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not have a specific molecular target but is used as a tracer in various biochemical pathways .
類似化合物との比較
L-Lysine-d4 (dihydrochloride): The L-isomer of lysine labeled with deuterium.
DL-Lysine-4,4,5,5-d4 (dihydrochloride): A racemic mixture of D- and L-lysine labeled with deuterium .
Comparison:
Isomeric Form: D-Lysine-d4 (dihydrochloride) is the D-isomer, while L-Lysine-d4 (dihydrochloride) is the L-isomer. The DL-Lysine-4,4,5,5-d4 (dihydrochloride) contains both isomers.
Applications: D-Lysine-d4 (dihydrochloride) is often preferred in studies requiring the D-isomer, while L-Lysine-d4 (dihydrochloride) is used for studies involving the L-isomer.
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
223.13 g/mol |
IUPAC名 |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2;; |
InChIキー |
JBBURJFZIMRPCZ-AYBNVTFNSA-N |
異性体SMILES |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


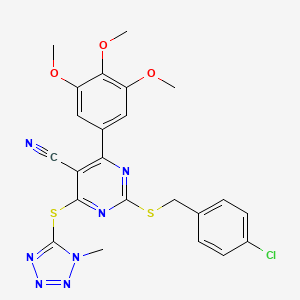
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
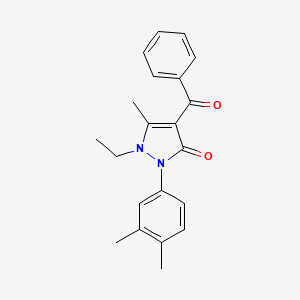
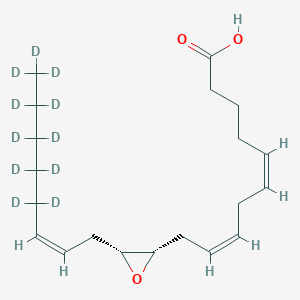
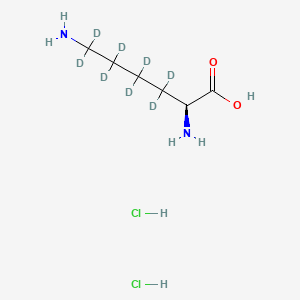
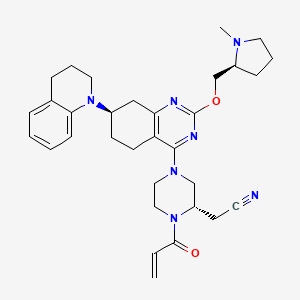
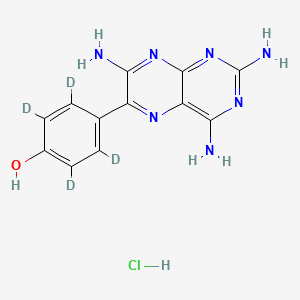
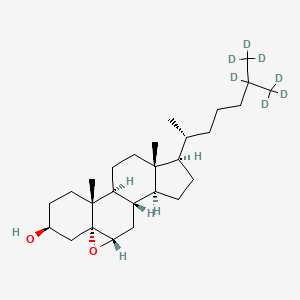
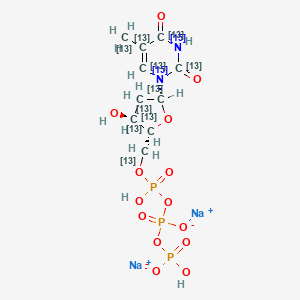
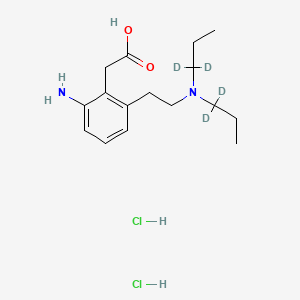
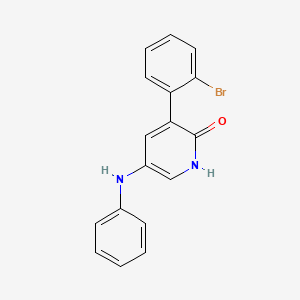
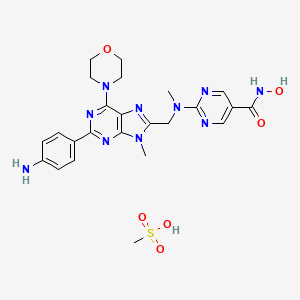
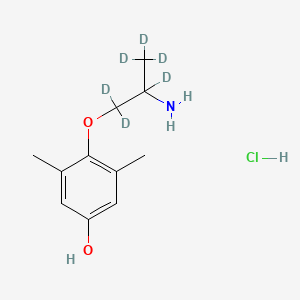
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
